molecular formula C21H19ClN2OS2 B2951069 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 922631-23-0

2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2951069
CAS No.: 922631-23-0
M. Wt: 414.97
InChI Key: BQSUYLVZPAXBSR-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety and a 4-chlorophenylthio group. Its structure combines a lipophilic tetralin ring system, which enhances membrane permeability, with a thiazole-acetamide backbone known for modulating enzyme activity .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSUYLVZPAXBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole ring, a chlorophenyl thio group, and a tetrahydronaphthalene moiety. The chemical formula is C18H19ClN2OSC_{18}H_{19}ClN_2OS, with a molecular weight of approximately 348.87 g/mol.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate significant activity against human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cells. The IC50 values for these cell lines were reported to be in the range of 10-30 µM, suggesting moderate to high potency in inhibiting cell proliferation .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting NF-kB signaling pathways. This could have implications for diseases characterized by chronic inflammation .

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was tested against A549 and CT26 cell lines. The results indicated an IC50 value of approximately 22 µM for A549 cells and 19 µM for CT26 cells. This demonstrates its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights

Research conducted on the apoptotic mechanisms revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed an increase in sub-G1 population in treated cells, indicating apoptosis .

Data Table: Biological Activities Summary

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityA54922Induction of apoptosis via caspase activation
CytotoxicityCT2619Inhibition of PI3K/Akt pathway
Anti-inflammatoryRAW 264.7N/AModulation of NF-kB signaling

Comparison with Similar Compounds

Key Observations :

  • Tetralin vs.
  • Thioether vs. Oxadiazole Linkers : Replacing the oxadiazole in compound 9 with a thioether group may reduce metabolic instability while retaining hydrogen-bonding capacity via the sulfur atom.
  • Chlorophenylthio vs. Nitro Groups : The 4-chlorophenylthio substituent offers moderate electron withdrawal compared to nitro groups, balancing solubility and target binding .

Pharmacological and Physicochemical Properties

Anticancer Activity

Compound 9 (), a close analog with an oxadiazole-thio linker, exhibited potent apoptosis induction in A549 and C6 cancer cells (IC₅₀ = 3.2–4.8 μM), outperforming cisplatin in mitochondrial depolarization . The target compound’s tetralin moiety may similarly enhance interactions with hydrophobic kinase pockets (e.g., Akt or FAK), though its thioether group could alter binding kinetics.

Enzyme Inhibition

Thiazole-acetamides in (e.g., compound 14) showed MMP-2/9 inhibition (IC₅₀ = 0.8–1.2 μM) due to their piperazine-thiazole architecture .

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